molecular formula C6H13NO B2463821 (2-Methylpyrrolidin-3-yl)methanol CAS No. 906730-59-4

(2-Methylpyrrolidin-3-yl)methanol

Cat. No.: B2463821
CAS No.: 906730-59-4
M. Wt: 115.176
InChI Key: CSZHCNQZSJKZPA-UHFFFAOYSA-N
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Description

“(2-Methylpyrrolidin-3-yl)methanol” is a chemical compound with the CAS Number: 906730-59-4 . It has a molecular weight of 115.18 and its IUPAC name is (2-methyl-3-pyrrolidinyl)methanol . The compound is stored at room temperature and has a physical form of oil .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, which includes “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, one synthesis method involves the hydrogenation of compound (S)-pyrrolidin-3-ylmethanol with paraformaldehyde in methanol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C6H13NO/c1-5-6(4-8)2-3-7-5/h5-8H,2-4H2,1H3 . This indicates that the compound consists of 6 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

“this compound” is an oil-like substance stored at room temperature . It has a molecular weight of 115.18 .

Scientific Research Applications

Synthesis of Complex Compounds

(2-Methylpyrrolidin-3-yl)methanol has been employed in the synthesis of complex compounds such as (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine. This involves the reduction of cyclic sulfonamide precursors, which are prepared through an intramolecular Heck reaction. Such processes are crucial in developing molecules where the aryl sulfonyl moiety serves as both an N-protecting group and an aryl donor (Evans, 2007).

Catalytic Asymmetric Addition

Enantiopure compounds like N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol have been evaluated for their catalytic asymmetric addition to aldehydes. This approach is significant as it achieves high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).

Catalysis and Chemical Reactions

In catalysis, this compound is relevant in processes like methylation of phenol with methanol, indicating its role in chemical synthesis. Such studies provide insights into the catalytic performance and reaction mechanisms of different compounds (Mathew et al., 2002).

N-Methylation of Amines

The N-methylation of amines using methanol as both a C1 synthon and H2 source, employing catalysts like RuCl3.xH2O, is another application. This process is notable for its versatility with various amines and pharmaceutical agents (Sarki et al., 2021).

Ring-Methylation Using Supercritical Methanol

Ring-methylation of pyrrole and indole using supercritical methanol is an innovative application. This method allows selective methylation, highlighting the potential of this compound in organic synthesis (Kishida et al., 2010).

Methanol in Industrial Biotechnology

Methanol serves as a key raw material in industrial biotechnology. Its transformation into more complex chemical structures and use as a clean-burning fuel underscores its importance in various scientific applications. Studies on methanol synthesis and its role in reducing CO2 emissions are particularly significant (Dalena et al., 2018).

Safety and Hazards

The safety information for “(2-Methylpyrrolidin-3-yl)methanol” indicates that it is classified under GHS05 and GHS07 pictograms, with the signal word "Danger" . The hazard statements include H302, H315, H318, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

Future Directions

Pyrrolidine derivatives, including “(2-Methylpyrrolidin-3-yl)methanol”, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in this field could involve the design of new pyrrolidine compounds with different biological profiles . This would involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

Properties

IUPAC Name

(2-methylpyrrolidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-6(4-8)2-3-7-5/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZHCNQZSJKZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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